
Platinum(1+), diamminechloro(2-(diethylamino)ethyl 4-aminobenzoate-N(sup 4))-, chloride, monohydrochloride, hydrate, (SP-4-3)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Platinum(1+), diamminechloro(2-(diethylamino)ethyl 4-aminobenzoate-N(sup 4))-, chloride, monohydrochloride, hydrate, (SP-4-3)- is a complex platinum compound that has been studied for its potential applications in cancer treatment. This compound is a derivative of cisplatin, a well-known chemotherapy drug, and contains procaine, which is a local anesthetic. The unique structure of this compound allows it to interact with cellular components in a way that may overcome some of the resistance mechanisms associated with traditional platinum-based chemotherapy drugs .
Méthodes De Préparation
The synthesis of Platinum(1+), diamminechloro(2-(diethylamino)ethyl 4-aminobenzoate-N(sup 4))-, chloride, monohydrochloride, hydrate, (SP-4-3)- involves several steps. The starting material is typically a platinum(II) complex, which is reacted with diethylaminoethyl 4-aminobenzoate under specific conditions to form the desired compound. The reaction conditions often include the use of a suitable solvent, such as water or an organic solvent, and may require heating or the use of a catalyst to facilitate the reaction . Industrial production methods for this compound would likely involve scaling up these laboratory procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Platinum(1+), diamminechloro(2-(diethylamino)ethyl 4-aminobenzoate-N(sup 4))-, chloride, monohydrochloride, hydrate, (SP-4-3)- undergoes several types of chemical reactions, including substitution reactions where the chloride ligand can be replaced by other ligands. Common reagents used in these reactions include various nucleophiles, such as thiols or amines, which can displace the chloride ligand. The major products formed from these reactions depend on the specific reagents and conditions used but generally involve the formation of new platinum-ligand complexes .
Applications De Recherche Scientifique
This compound has been extensively studied for its potential applications in cancer treatment. Research has shown that it can induce cytotoxicity in cancer cells, including those that are resistant to traditional platinum-based drugs like cisplatin. The compound’s ability to overcome drug resistance makes it a promising candidate for further development as a chemotherapy agent . Additionally, its unique structure allows for greater DNA platination, which is a key mechanism by which platinum-based drugs exert their anti-cancer effects . Beyond cancer treatment, this compound may also have applications in other areas of medicine and industry, although these are less well-studied.
Mécanisme D'action
The mechanism of action of Platinum(1+), diamminechloro(2-(diethylamino)ethyl 4-aminobenzoate-N(sup 4))-, chloride, monohydrochloride, hydrate, (SP-4-3)- involves its interaction with DNA. The compound binds to DNA, forming cross-links that disrupt the DNA structure and inhibit its replication and transcription. This leads to cell death, particularly in rapidly dividing cancer cells . The presence of the procaine moiety in the compound may also contribute to its cytotoxic effects by enhancing its ability to penetrate cell membranes and accumulate within cells .
Comparaison Avec Des Composés Similaires
Compared to other platinum-based chemotherapy drugs, such as cisplatin and carboplatin, Platinum(1+), diamminechloro(2-(diethylamino)ethyl 4-aminobenzoate-N(sup 4))-, chloride, monohydrochloride, hydrate, (SP-4-3)- offers several advantages. Its unique structure allows it to overcome some of the resistance mechanisms that limit the effectiveness of traditional platinum drugs . Similar compounds include cisplatin, carboplatin, and oxaliplatin, all of which are used in cancer treatment but may be less effective against resistant cancer cell lines . The inclusion of the procaine moiety in this compound also sets it apart from other platinum-based drugs, potentially offering additional therapeutic benefits .
Propriétés
Numéro CAS |
148569-80-6 |
|---|---|
Formule moléculaire |
C13H27Cl3N4O2Pt |
Poids moléculaire |
572.8 g/mol |
Nom IUPAC |
azane;2-(diethylamino)ethyl 4-aminobenzoate;platinum(2+);dichloride;hydrochloride |
InChI |
InChI=1S/C13H20N2O2.3ClH.2H3N.Pt/c1-3-15(4-2)9-10-17-13(16)11-5-7-12(14)8-6-11;;;;;;/h5-8H,3-4,9-10,14H2,1-2H3;3*1H;2*1H3;/q;;;;;;+2/p-2 |
Clé InChI |
RVOJIQNDDSRDGS-UHFFFAOYSA-L |
SMILES canonique |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)N.N.N.Cl.[Cl-].[Cl-].[Pt+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


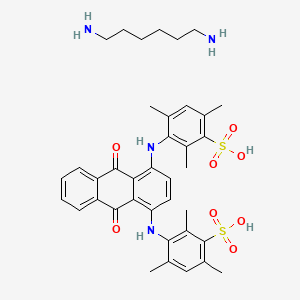
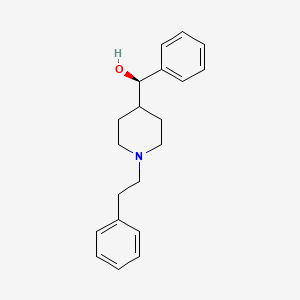
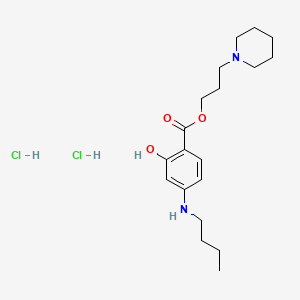
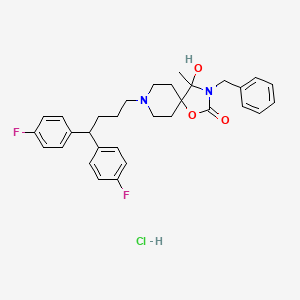
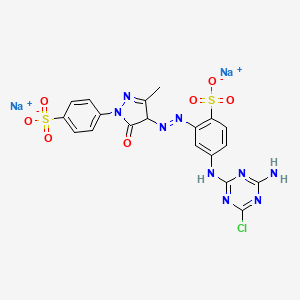
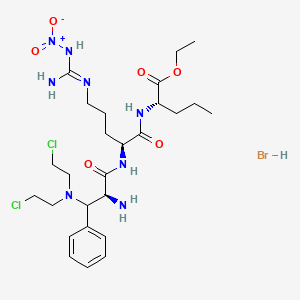

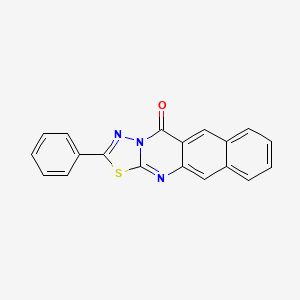
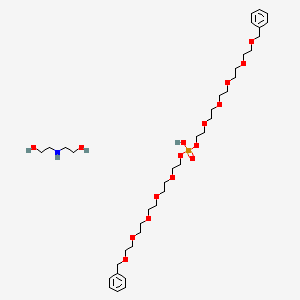
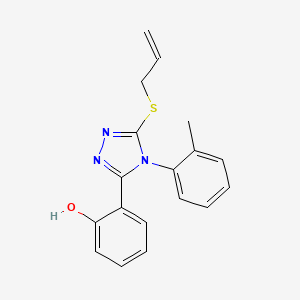

![9-(2-chlorophenyl)-N-(furan-2-ylmethyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12729527.png)


